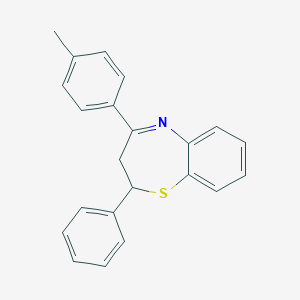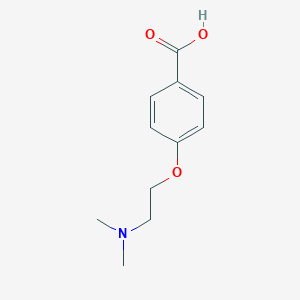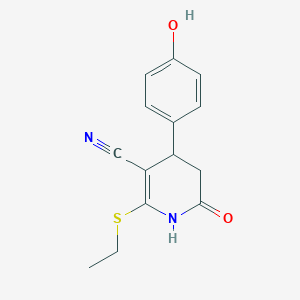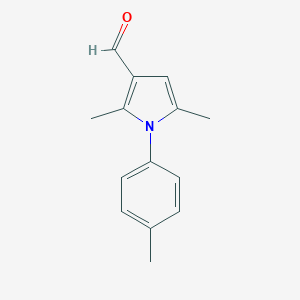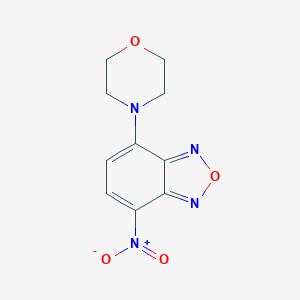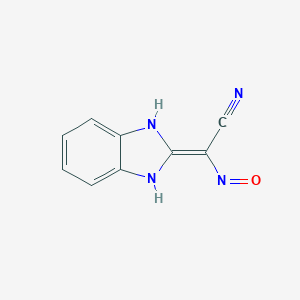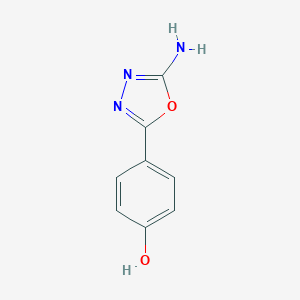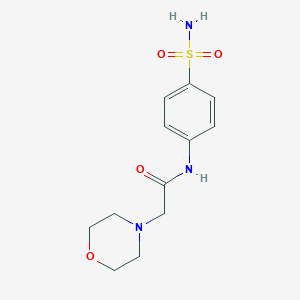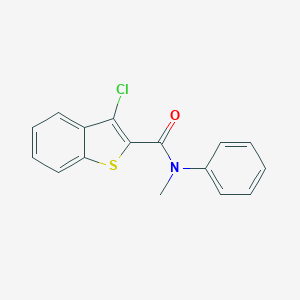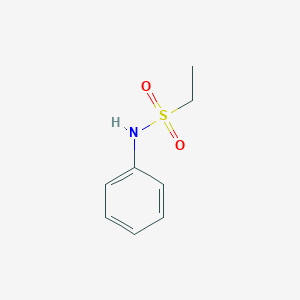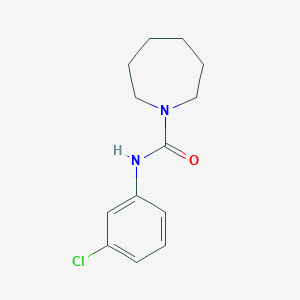
N-(3-chlorophenyl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)azepane-1-carboxamide, also known as A-84543, is a synthetic compound that belongs to the class of azepane carboxamides. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)azepane-1-carboxamide is not fully understood. However, it is believed to work by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of this receptor, N-(3-chlorophenyl)azepane-1-carboxamide may be able to protect neurons from damage and improve their function.
Biochemische Und Physiologische Effekte
N-(3-chlorophenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, which is a neurotransmitter that is important for learning and memory. It has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chlorophenyl)azepane-1-carboxamide is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-chlorophenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its long-term safety and efficacy. Other potential future directions include investigating the role of the sigma-1 receptor in other cellular processes and developing new compounds that are more potent and selective for this receptor.
In conclusion, N-(3-chlorophenyl)azepane-1-carboxamide is a synthetic compound that has shown promise for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)azepane-1-carboxamide involves the reaction of 3-chlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the final compound. The yield of the synthesis process is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)azepane-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating neuronal activity. The compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
301681-03-8 |
|---|---|
Produktname |
N-(3-chlorophenyl)azepane-1-carboxamide |
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17) |
InChI-Schlüssel |
YUFQDZPPZGYQKQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Piktogramme |
Corrosive; Irritant |
Löslichkeit |
5.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



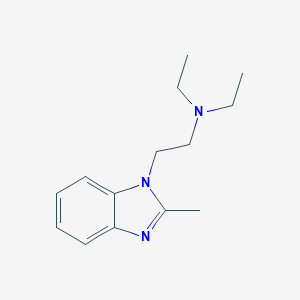
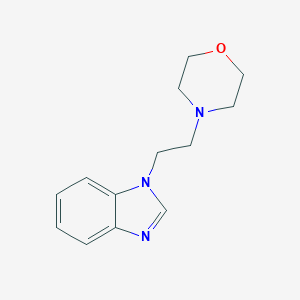
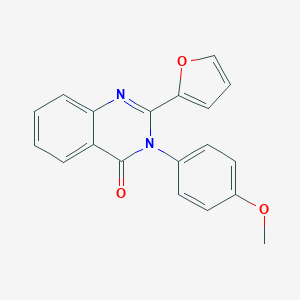
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
